Isoindoline-4-carbonitrile
Overview
Description
Isoindoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. This compound, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
The interaction of this compound with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway . By inhibiting DPP-IV, this compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . This compound has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that this compound is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, this compound promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds
Biochemical Analysis
Biochemical Properties
Isoindoline-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and regulation . The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, thereby influencing glucose homeostasis. Additionally, this compound has shown potential interactions with other biomolecules such as proteins and nucleic acids, which may contribute to its diverse biological activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, this compound has demonstrated anti-inflammatory properties by modulating the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Furthermore, this compound has been shown to affect gene expression and cellular metabolism, leading to alterations in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For example, its interaction with DPP-IV results in the inhibition of the enzyme’s catalytic activity, which is crucial for its role in glucose metabolism . Additionally, this compound has been found to modulate the activity of other enzymes and proteins through direct binding or allosteric regulation. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose regulation and anti-inflammatory activity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to glucose metabolism and inflammation . This compound’s interaction with DPP-IV and other enzymes plays a crucial role in its metabolic effects, contributing to its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of this compound plays a crucial role in its ability to modulate cellular processes and exert its biological effects .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.